DGKalpha Inhibition Across Assay Systems
7-Nonene-1,2-diol, 3,8-dimethyl- demonstrates measurable inhibitory activity against Diacylglycerol Kinase Alpha (DGKalpha), a key enzyme in lipid signaling. While not a potent inhibitor, its activity provides a quantifiable benchmark that can differentiate it from structurally related diols which may be completely inactive. The compound's IC50 values range from 19.7 to 25 µM depending on the assay system [1]. The lack of significant inhibitory activity against HMG-CoA reductase suggests a degree of target selectivity [2].
| Evidence Dimension | Inhibitory activity (IC50) against Diacylglycerol Kinase Alpha (DGKalpha) |
|---|---|
| Target Compound Data | IC50 = 19.7 µM, 20.0 µM, 25.0 µM |
| Comparator Or Baseline | Same compound, different assay systems |
| Quantified Difference | Range: 19.7 - 25.0 µM (cross-system comparison) |
| Conditions | Assays performed on pig, rat, and unknown origin DGKalpha expressed in COS7, HEK293T, and MDCK cells, respectively [1]. |
Why This Matters
This data provides a clear, quantitative activity threshold for DGKalpha inhibition, allowing researchers to compare the compound's potency against other candidate inhibitors in this specific target class for signal transduction studies.
- [1] BindingDB. (n.d.). BDBM50529938 CHEMBL259388: Inhibition of Diacylglycerol kinase alpha. View Source
- [2] BindingDB. (n.d.). ChEMBL_80637 (CHEMBL692515): Inhibitory activity against rat hepatic microsomal HMG-CoA reductase. View Source
